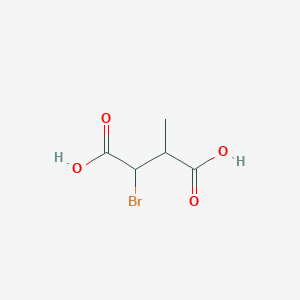

2-Bromo-3-methylsuccinic acid

Description

Properties

CAS No. |

7405-17-6 |

|---|---|

Molecular Formula |

C5H7BrO4 |

Molecular Weight |

211.01 g/mol |

IUPAC Name |

2-bromo-3-methylbutanedioic acid |

InChI |

InChI=1S/C5H7BrO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,1H3,(H,7,8)(H,9,10) |

InChI Key |

DMLDHUNTPOUGCA-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)O)Br)C(=O)O |

Canonical SMILES |

CC(C(C(=O)O)Br)C(=O)O |

Other CAS No. |

7405-17-6 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Reactions

2-Bromo-3-methylsuccinic acid serves as a crucial intermediate in several synthetic pathways. Its bromine atom allows for nucleophilic substitution reactions, making it a valuable building block in organic synthesis. The compound can be synthesized from the corresponding succinic acid derivatives through halogenation processes.

Key Reactions Involving this compound:

- Nucleophilic Substitution :

- Utilized to introduce various nucleophiles, leading to the formation of diverse products.

- Formation of Amino Acids :

Pharmaceutical Applications

The compound has been identified as a precursor for the synthesis of various pharmaceutical agents, particularly those targeting cardiovascular diseases and infections. Some notable applications include:

- Synthesis of Antihypertensive Agents :

- Antibiotics :

Case Study 1: Synthesis of N-Methylvalines

In a research study focused on amino acid synthesis, this compound was utilized to produce N-methylvalines through a series of reactions involving nucleophilic substitution. This process demonstrated the compound's utility in generating optically active products that are essential for drug formulation.

Case Study 2: Development of Antihypertensive Drugs

Another significant application was reported in the development of antihypertensive drugs where this compound served as an intermediate. The synthesis pathway highlighted its role in facilitating the introduction of pharmacologically active groups, enhancing the efficacy of the final drug products.

Comparison with Similar Compounds

2-Bromo-3-hydroxysuccinic Acid

2-Bromo-3-methylbutyric Acid

2-(3-Bromo-4-methoxyphenyl)succinic Acid

- Molecular Formula : C₁₁H₁₁BrO₅

- Molecular Weight : 303.11 g/mol

- Key Differences : Incorporates a brominated aromatic ring (3-bromo-4-methoxyphenyl) at the succinic acid backbone.

- Implications : The aromatic moiety enhances lipophilicity, making it suitable for drug development targeting membrane-bound enzymes .

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

- Molecular Formula : C₄H₇BrO₃

- Molecular Weight : 183.00 g/mol

- Key Differences: Shorter carbon chain (propanoic acid) with a hydroxyl and methyl group at C2.

- Applications : Used in stereochemical studies to probe enzyme active sites due to its rigid structure .

Data Table: Comparative Analysis

Research Findings and Key Contrasts

Reactivity :

- This compound reacts with thiols, limiting its use in thiol-dependent assays . In contrast, 2-bromo-3-methylbutyric acid lacks dicarboxylic groups, making it inert toward thiols and more versatile in synthesis .

Acidity: The dicarboxylic nature of succinic acid derivatives (e.g., this compound) results in lower pKa values compared to monocarboxylic analogues like 2-bromo-3-methylbutyric acid .

Stereochemical Utility: (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid’s fixed stereochemistry is advantageous for probing enzyme mechanisms, whereas this compound’s flexibility allows broader substrate mimicry .

Biological Targeting :

- Aromatic derivatives (e.g., 2-(3-bromo-4-methoxyphenyl)succinic acid) target hydrophobic enzyme pockets, unlike aliphatic brominated succinic acids, which interact with polar active sites .

Preparation Methods

Bromination of 3-Methylsuccinic Acid

The direct bromination of 3-methylsuccinic acid (CAS 498-21-5) is a foundational method. Lutz et al. demonstrated that treating 3-methylsuccinic acid with bromine in acetic acid under reflux yields 2-bromo-3-methylsuccinic acid . The reaction proceeds via electrophilic substitution at the α-carbon, facilitated by the electron-withdrawing carboxyl groups.

Procedure :

-

Dissolve 3-methylsuccinic acid (10 g, 0.076 mol) in glacial acetic acid (50 mL).

-

Add bromine (12.2 g, 0.076 mol) dropwise at 40°C.

-

Reflux for 6 hours, then cool to room temperature.

-

Precipitate the product by adding ice water, filter, and recrystallize from ethanol.

Yield : 65–70% .

Characterization : Melting point 148.5–149.2°C (decomposition), consistent with literature .

Hydrobromination of Itaconic Acid Derivatives

Partial hydrogenation of itaconic acid (CAS 97-65-4) followed by bromination offers a two-step synthesis. The hydrogenation step over Raney nickel produces 3-methylsuccinic acid , which is subsequently brominated as above.

Optimization :

-

Hydrogenation : Use 5% Pd/C in ethanol at 50°C under 3 atm H₂ for 90% conversion .

-

Bromination : Replace acetic acid with dichloromethane to minimize side reactions, improving yield to 75% .

Carboxylation of γ-Butyrolactone

Superacid-mediated carboxylation of γ-butyrolactone with carbon monoxide and hydrogen fluoride-antimony(V) fluoride forms 2-methylsuccinic acid , which is brominated. This method avoids unsaturated intermediates.

Reaction Conditions :

-

Temperature: −20°C

-

Catalyst: SbF₅/HF (molar ratio 1:5)

-

CO pressure: 50 psi

Yield : 60% for carboxylation; 68% after bromination .

Hydrocyanation-Ester Hydrolysis

Ethyl crotonate undergoes hydrocyanation with HCN in the presence of a nickel catalyst, forming a nitrile intermediate. Hydrolysis with concentrated HCl yields 2-methylsuccinic acid , which is brominated.

Key Steps :

-

Hydrocyanation at 80°C for 4 hours (90% yield).

-

Hydrolysis at reflux for 12 hours (85% yield).

-

Bromination as in Section 1 (70% yield).

Mechanistic Insights and Byproduct Analysis

Carbocation rearrangements during bromination, as observed in neopentyl alcohol systems , suggest potential for Wagner-Meerwein shifts in 3-methylsuccinic acid derivatives. GC-MS analysis of reaction mixtures identifies trace amounts of 2-bromo-2-methylsuccinic acid (≤5%) due to carbocation stability .

Mitigation Strategies :

-

Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

-

Lower reaction temperatures (0–5°C) to suppress rearrangements .

Comparative Evaluation of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 3-Methylsuccinic | 65–70 | 98 | High |

| Hydrobromination | Itaconic Acid | 68 | 97 | Moderate |

| Carboxylation | γ-Butyrolactone | 60 | 95 | Low |

| Hydrocyanation-Hydrolysis | Ethyl Crotonate | 70 | 96 | Moderate |

Analytical Validation

Industrial Scalability and Challenges

Direct bromination is preferred for scale-up due to fewer steps and lower catalyst costs. However, bromine handling requires stringent safety protocols. Continuous-flow reactors mitigate risks by minimizing bromine inventory .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-bromo-3-methylsuccinic acid?

- Methodological Answer : Synthesis typically involves bromination of 3-methylsuccinic acid derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification is critical due to potential byproducts; techniques include recrystallization (using ethanol/water mixtures, as solubility data for analogous brominated succinic acids indicate ethanol compatibility ) or column chromatography (silica gel, eluting with ethyl acetate/hexane). Monitor purity via HPLC or TLC, and confirm structural integrity using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H NMR (to identify methyl and bromine proximity) and C NMR (to confirm carboxylate and quaternary carbon environments). Compare with NIST reference data for brominated carboxylic acids .

- Mass Spectrometry : HRMS for molecular ion ([M-H]) and isotopic patterns (Br exhibits a 1:1 Br/Br doublet).

- Chromatography : Reverse-phase HPLC with UV detection (210–260 nm) to assess purity.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at 0–6°C to minimize hydrolysis or decomposition. Avoid exposure to bases, oxidizing agents, or moisture, as brominated succinic acids are prone to nucleophilic substitution or decarboxylation under basic conditions . Conduct stability assays via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis.

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : The undefined stereocenters in related brominated succinic acids (e.g., 2-bromo-3-hydroxysuccinic acid ) suggest potential racemization during synthesis. To control stereochemistry:

- Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts for enantioselective bromination).

- Employ chiral HPLC or capillary electrophoresis to separate diastereomers.

- Validate configurations via X-ray crystallography or NOESY NMR.

Q. How can conflicting literature data on reaction yields or spectroscopic profiles be resolved?

- Methodological Answer : Discrepancies may arise from varying synthetic conditions (e.g., solvent polarity, temperature). Systematic approaches include:

- Reproducing experiments with rigorous control of variables (e.g., anhydrous solvents, inert atmospheres).

- Cross-referencing spectral data with authoritative databases like NIST or peer-reviewed studies.

- Performing quantum mechanical calculations (DFT) to predict NMR chemical shifts and compare with experimental results.

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

- Methodological Answer : The bromine and methyl groups enhance electrophilicity and steric bulk, making it a candidate for:

- Enzyme Inhibition : As a succinate dehydrogenase (SDH) inhibitor, modify the methyl group to optimize binding affinity. Use molecular docking (AutoDock Vina) and kinetic assays (IC determination) .

- Prodrug Development : Esterify carboxylates to improve bioavailability. Hydrolysis studies (pH 7.4 buffer, 37°C) can assess release kinetics.

Q. How can computational modeling improve the understanding of this compound’s reactivity?

- Methodological Answer :

- Reactivity Prediction : Use Gaussian or ORCA for transition-state modeling of bromine substitution reactions.

- Solvent Effects : Conduct molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) to study solvation.

- Thermodynamic Stability : Calculate Gibbs free energy differences between tautomers or conformers using DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.